

# 2-Methylbenzyl bromide chemical properties and reactivity

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Compound Name: 2-Methylbenzyl bromide

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An In-depth Technical Guide to **2-Methylbenzyl Bromide**: Properties, Reactivity, and Synthetic Applications

## Introduction

**2-Methylbenzyl bromide**, also known as  $\alpha$ -bromo- $\alpha$ -xylene, is a substituted aromatic halide that serves as a valuable reagent and building block in organic synthesis. Its unique structural features—a bromine atom attached to a benzylic carbon ortho to a methyl group—confer a high degree of reactivity, making it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.<sup>[1]</sup> This guide provides a comprehensive overview of the chemical properties, reactivity, and safe handling of **2-methylbenzyl bromide**, tailored for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

Understanding the fundamental physicochemical properties of **2-methylbenzyl bromide** is critical for its effective use in a laboratory setting. It is a colorless liquid at room temperature with a strong, irritating odor.<sup>[1]</sup>

## Identifiers and Formula

- Chemical Name: **2-Methylbenzyl bromide**<sup>[1]</sup>
- Synonyms: 1-(bromomethyl)-2-methyl-benzene,  $\alpha$ -Bromo- $\alpha$ -xylene, o-Xylyl bromide<sup>[2]</sup>

- CAS Number: 89-92-9[3]
- Molecular Formula: C<sub>8</sub>H<sub>9</sub>Br[2]
- Molecular Weight: 185.06 g/mol [3]
- Chemical Structure:
  - SMILES: Cc1ccccc1CBr[3]
  - InChI: 1S/C8H9Br/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3[3]

## Physicochemical Data

The physical properties of **2-methylbenzyl bromide** are summarized in the table below. Its relatively low melting point and high boiling point are characteristic of a substituted aromatic compound of its molecular weight.

Property	Value	Source(s)
Appearance	Colorless liquid	[1]
Melting Point	16-20 °C	[2][3][4]
Boiling Point	216-217 °C (at 742 mmHg)	[2][3][4]
Density	1.381 g/mL (at 25 °C)	[2][3][4]
Refractive Index (n <sub>20/D</sub> )	1.575	[2][3][4]
Flash Point	82 °C (179.6 °F) - closed cup	[3][4]
Water Solubility	Practically insoluble	[2][5]

## Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of **2-methylbenzyl bromide**.

- <sup>1</sup>H NMR: The proton NMR spectrum is a key tool for structural verification. Expected signals include a singlet for the benzylic methylene protons (CH<sub>2</sub>Br), a singlet for the methyl protons

(CH<sub>3</sub>), and a multiplet pattern for the four aromatic protons on the benzene ring.[6]

- <sup>13</sup>C NMR: The carbon NMR spectrum will show distinct signals for the benzylic carbon, the methyl carbon, the four aromatic CH carbons, and the two quaternary aromatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl/methylene groups, as well as C=C stretching vibrations within the aromatic ring. The C-Br stretching frequency will also be present in the fingerprint region.[7]
- Mass Spectrometry (MS): Electron-impact mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom to give a stable 2-methylbenzyl cation.[8]

## Reactivity and Synthetic Utility

The reactivity of **2-methylbenzyl bromide** is dominated by the lability of the carbon-bromine bond at the benzylic position. This position is activated towards both nucleophilic substitution and organometallic reagent formation.

## Nucleophilic Substitution Reactions (S<sub>n</sub>1 and S<sub>n</sub>2)

Benzyl halides like **2-methylbenzyl bromide** are highly reactive towards nucleophiles. The reaction can proceed through either an S<sub>n</sub>1 or S<sub>n</sub>2 mechanism, depending on the reaction conditions (nucleophile strength, solvent, temperature).

- S<sub>n</sub>2 Mechanism: With strong nucleophiles in polar aprotic solvents, **2-methylbenzyl bromide**, a primary benzylic halide, readily undergoes S<sub>n</sub>2 reactions. The nucleophile performs a backside attack on the electrophilic benzylic carbon, displacing the bromide leaving group in a single concerted step.[9]
- S<sub>n</sub>1 Mechanism: In the presence of weak nucleophiles and polar protic solvents, the reaction can proceed via an S<sub>n</sub>1 pathway. This involves the initial departure of the bromide ion to form a resonance-stabilized benzylic carbocation. This intermediate is particularly stable due to the delocalization of the positive charge into the adjacent aromatic ring. The nucleophile then attacks the carbocation to form the final product.[10]

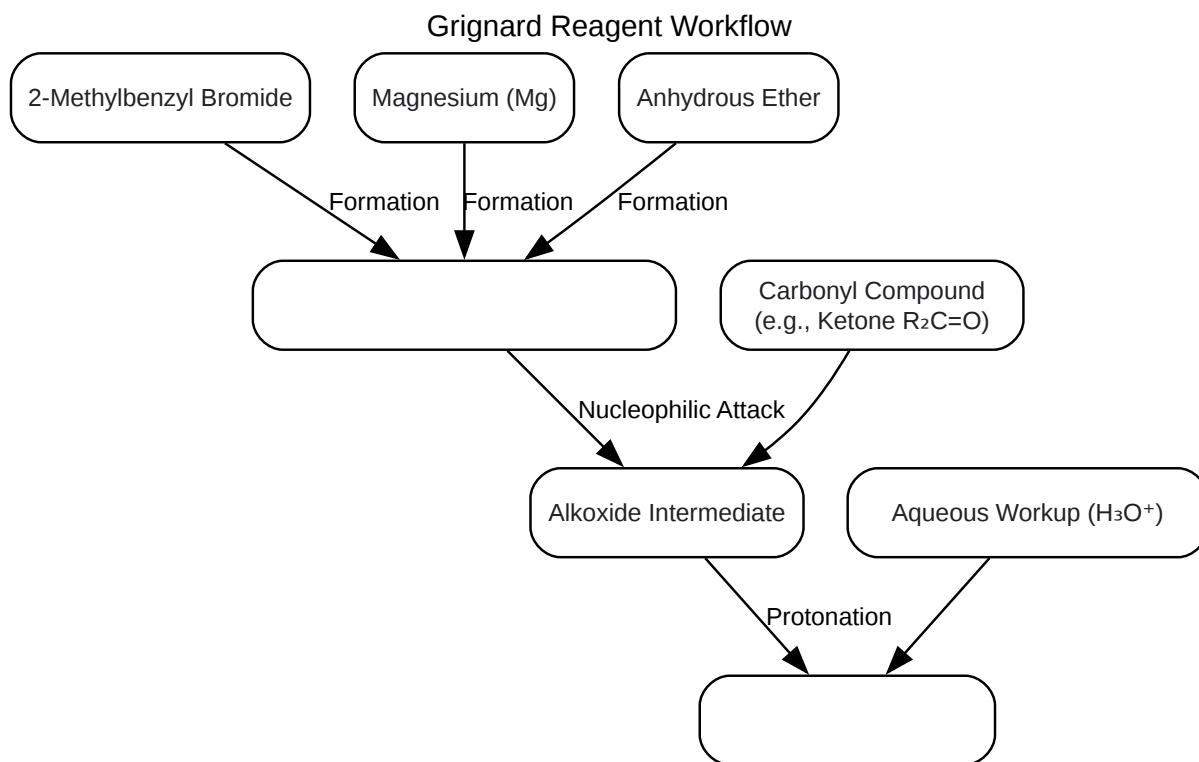
Caption: Generalized S<sub>n</sub>2 reaction pathway for **2-methylbenzyl bromide**.

Caption: Generalized S<sub>n</sub>1 reaction pathway showing the key carbocation intermediate.

## Grignard Reagent Formation

**2-Methylbenzyl bromide** reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) to form the corresponding Grignard reagent, 2-methylbenzylmagnesium bromide.[11] This organometallic compound is a potent source of the 2-methylbenzyl carbanion, making it a powerful nucleophile for forming new carbon-carbon bonds.[12]

Challenges: A significant side reaction in the formation of benzylic Grignard reagents is Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted benzyl bromide to form a dimer (1,2-bis(2-methylphenyl)ethane).[13][14] This can be minimized by using highly activated magnesium, controlling the rate of addition, and maintaining dilute conditions.



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Caption: Formation and subsequent reaction of a 2-methylbenzyl Grignard reagent.

# Applications in Drug Development and Organic Synthesis

The reactivity of **2-methylbenzyl bromide** makes it a key intermediate in various synthetic routes.

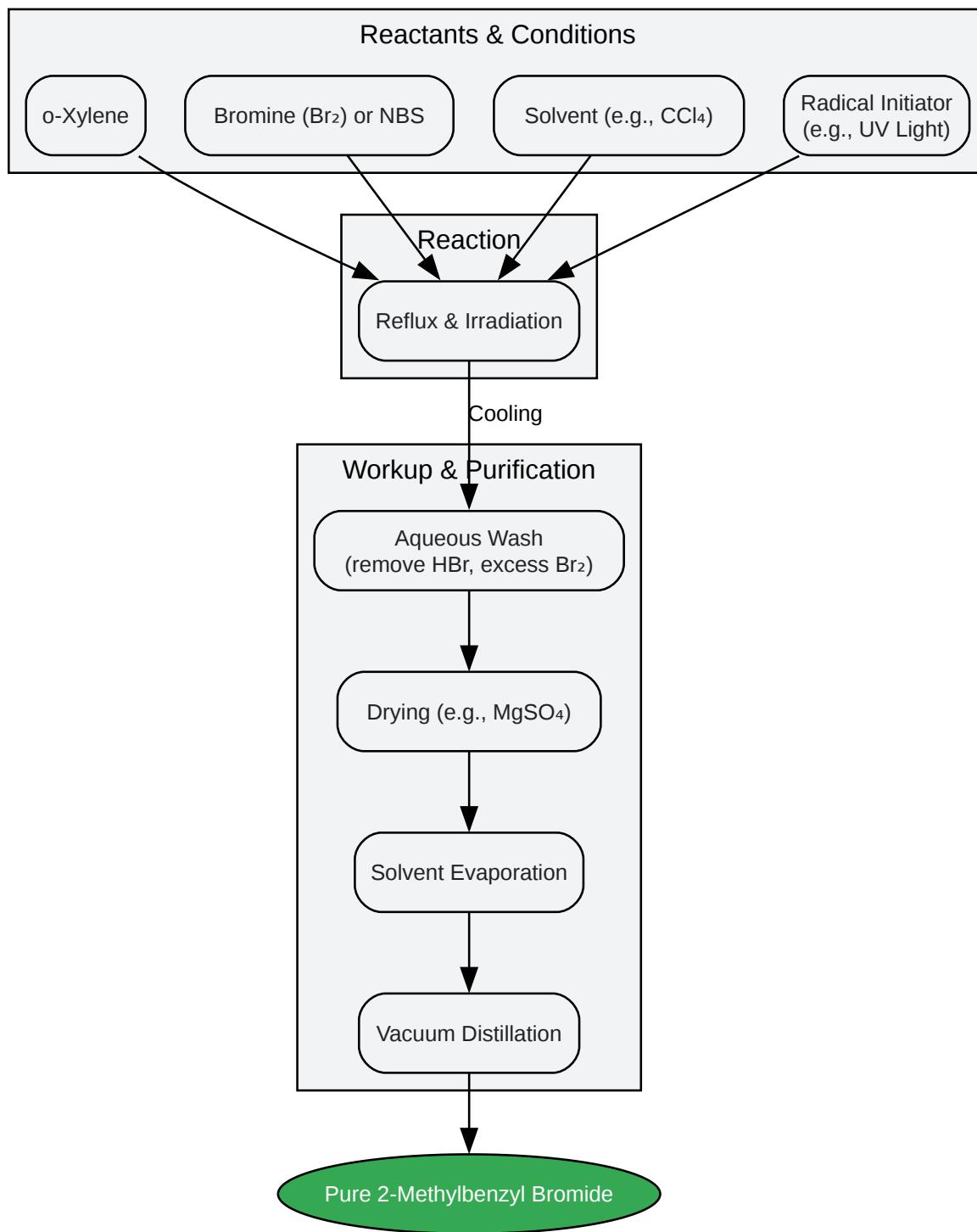
- **Alkylation:** It is widely used to introduce the 2-methylbenzyl group onto various nucleophiles, including alcohols, phenols, amines, and thiols. This moiety can be found in the scaffold of various biologically active compounds.
- **Protecting Group Chemistry:** Similar to benzyl bromide, it can be used to install a 2-methylbenzyl protecting group, for example, on alcohols.[\[15\]](#)
- **Precursor for Complex Molecules:** It serves as a starting material for multi-step syntheses. For instance, it can be converted to 2-methylbenzyl cyanide, which can then be hydrolyzed to 2-methylphenylacetic acid, another important synthetic precursor.[\[1\]](#)[\[16\]](#)

## Synthesis and Experimental Protocols

### Laboratory Synthesis: Free-Radical Bromination of o-Xylene

A common and effective method for synthesizing **2-methylbenzyl bromide** is through the free-radical bromination of o-xylene.[\[17\]](#) This reaction typically uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or light.[\[18\]](#)[\[19\]](#)

## Synthesis of 2-Methylbenzyl Bromide

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Caption: Workflow for the synthesis of **2-methylbenzyl bromide** from o-xylene.

## Step-by-Step Synthesis Protocol

The following protocol is adapted from established literature procedures.[\[17\]](#)

- Setup: Charge a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel with o-xylene and a suitable solvent like dry carbon tetrachloride.
- Initiation: Heat the mixture to reflux. Irradiate the flask with a high-wattage lamp to initiate the radical reaction.
- Bromination: Add a solution of bromine in the same solvent dropwise through the dropping funnel. The rate of addition should be controlled so that the red-brown color of bromine dissipates, indicating its consumption. The reaction evolves hydrogen bromide gas, which should be vented through a scrubber.
- Reaction Monitoring: Continue the reaction until the starting material is consumed (monitored by GC or TLC).
- Workup: Cool the reaction mixture. Wash it sequentially with ice-water, an ice-cold aqueous solution of sodium bicarbonate (to neutralize HBr), and again with ice-water.
- Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate.
- Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure **2-methylbenzyl bromide**.  
[\[17\]](#)

## Safety, Handling, and Storage

**2-Methylbenzyl bromide** is a hazardous chemical and must be handled with appropriate precautions.[\[20\]](#)

- Hazards:
  - Corrosive: Causes severe skin burns and eye damage.[\[3\]](#)[\[4\]](#) It is extremely destructive to tissues of the mucous membranes and upper respiratory tract.[\[20\]](#)
  - Lachrymator: The vapors are highly irritating to the eyes, causing tearing.[\[21\]](#)[\[22\]](#)

- Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[23]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[20]
  - Skin Protection: Use chemically resistant gloves and impermeable protective clothing.[24]
  - Respiratory Protection: All handling should be performed in a well-ventilated fume hood. If there is a risk of inhalation, a suitable respirator must be worn.[20]
- Handling:
  - Avoid all direct contact with the substance.[24]
  - Keep away from heat, sparks, and open flames.[20]
  - Use only in a chemical fume hood.[24]
- Storage:
  - Store in a cool, dry, and well-ventilated area.[21]
  - Keep containers tightly closed to prevent moisture ingress.[20]
  - Store away from incompatible materials such as alcohols, bases, amines, and strong oxidizing agents.[20][21]
- Disposal:
  - Waste must be treated as hazardous. Dispose of surplus and non-recyclable solutions through a licensed disposal company.[20]

## Conclusion

**2-Methylbenzyl bromide** is a highly reactive and versatile reagent in organic chemistry. Its utility stems from the activated benzylic position, which readily participates in nucleophilic substitution and organometallic reactions. A thorough understanding of its properties, reactivity, and hazards is paramount for its safe and effective application in the synthesis of advanced

chemical entities. This guide provides the foundational knowledge required by researchers and drug development professionals to leverage the synthetic potential of this important chemical building block.

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